molecular formula C21H23NO4 B3648735 ethyl 1,2-dimethyl-5-[(2-methylpropanoyl)oxy]-1H-benzo[g]indole-3-carboxylate

ethyl 1,2-dimethyl-5-[(2-methylpropanoyl)oxy]-1H-benzo[g]indole-3-carboxylate

Cat. No.: B3648735
M. Wt: 353.4 g/mol
InChI Key: JYYYFDZKTNJUFM-UHFFFAOYSA-N
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Description

Ethyl 1,2-dimethyl-5-[(2-methylpropanoyl)oxy]-1H-benzo[g]indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,2-dimethyl-5-[(2-methylpropanoyl)oxy]-1H-benzo[g]indole-3-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The process involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core. For this specific compound, additional steps include esterification and acylation to introduce the ethyl and 2-methylpropanoyl groups, respectively .

Industrial Production Methods

Industrial production of indole derivatives often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, enhances the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2-dimethyl-5-[(2-methylpropanoyl)oxy]-1H-benzo[g]indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Ethyl 1,2-dimethyl-5-[(2-methylpropanoyl)oxy]-1H-benzo[g]indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1,2-dimethyl-5-[(2-methylpropanoyl)oxy]-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it may inhibit enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1,2-dimethyl-5-[(2-methylpropanoyl)oxy]-1H-benzo[g]indole-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ester and acyl groups enhance its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 1,2-dimethyl-5-(2-methylpropanoyloxy)benzo[g]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-6-25-21(24)18-13(4)22(5)19-15-10-8-7-9-14(15)17(11-16(18)19)26-20(23)12(2)3/h7-12H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYYFDZKTNJUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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